molecular formula C19H13ClN2O5S B2372418 (Z)-4-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 897617-85-5

(Z)-4-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2372418
CAS No.: 897617-85-5
M. Wt: 416.83
InChI Key: UNPIACCNXXJNHJ-DHDCSXOGSA-N
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Description

(Z)-4-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid is a synthetic thiazolidinedione derivative recognized for its potent activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulator . Its primary research value lies in the investigation of insulin sensitization pathways and the development of potential antidiabetic agents. The compound's mechanism of action involves binding to the PPARγ ligand-binding domain, which triggers conformational changes and recruitment of coactivators, leading to the regulation of genes involved in glucose and lipid metabolism. Research utilizing this compound has been instrumental in elucidating the structural requirements for PPARγ partial agonism , a property sought to mitigate the adverse effects associated with full agonists. Its specific structure, featuring a 2-chlorobenzylidene moiety and a benzoic acid group, is designed to probe key interactions within the receptor's AF-2 surface, making it a valuable chemical tool for structure-activity relationship (SAR) studies in nuclear receptor pharmacology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O5S/c20-14-4-2-1-3-12(14)9-15-17(24)22(19(27)28-15)10-16(23)21-13-7-5-11(6-8-13)18(25)26/h1-9H,10H2,(H,21,23)(H,25,26)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPIACCNXXJNHJ-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid is a synthetic compound that belongs to the thiazolidine family, notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is C19H13ClN2O5SC_{19}H_{13}ClN_2O_5S, with a molecular weight of 416.8 g/mol. The structure incorporates a thiazolidine ring and an acetamido group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H13ClN2O5SC_{19}H_{13}ClN_2O_5S
Molecular Weight416.8 g/mol
CAS Number897617-85-5

Synthesis

The synthesis typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione, followed by acetamide formation. The reaction conditions often include reflux in a suitable solvent like ethanol or methanol.

1. Anti-inflammatory Activity

Research indicates that compounds with a thiazolidinone moiety exhibit significant anti-inflammatory properties. For instance, derivatives of thiazolidinone have shown up to 84% inhibition in protein denaturation assays compared to standard drugs like diclofenac sodium . Such activity suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Activity

Several studies have reported the anticancer potential of thiazolidinone derivatives. For example, one study found that a derivative similar to this compound exhibited an IC50 value of 18.35 µM against EGFR kinase, indicating potent inhibitory activity against cancer cell proliferation .

3. Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors. For instance, it has been studied for its ability to inhibit Trypanosoma cruzi trans-sialidase with IC50 values ranging from 0.4 to 1 mM . These findings suggest that it could serve as a lead compound in developing new enzyme inhibitors.

Case Studies

A recent study synthesized various thiazolidinone derivatives and assessed their biological activities:

  • In vitro EGFR Inhibition : Compounds were tested for their ability to inhibit EGFR kinase using an ELISA method. The most potent compounds demonstrated IC50 values significantly lower than those of standard controls.
  • Anti-inflammatory Assays : The synthesized compounds showed varying degrees of inhibition in albumin denaturation assays, with some compounds exhibiting over 80% inhibition compared to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that substitutions on the thiazolidinone ring significantly affect biological activity. Electron-withdrawing groups at specific positions enhanced inhibitory effects against various targets .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidine ring, a chlorobenzylidene moiety, and an acetamido group. Its synthesis typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of chloroacetic acid under reflux conditions.

Reaction Mechanisms

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can occur using sodium borohydride.
  • Substitution : The chlorobenzylidene group can participate in nucleophilic substitutions.

Medicinal Chemistry

  • Anti-inflammatory Properties :
    • The compound has been shown to inhibit aldose reductase, which plays a significant role in inflammatory pathways. A study demonstrated its protective effects against liver injury induced by carbon tetrachloride (CCl₄) in rats, reducing serum alanine aminotransferase levels and modulating the NF-κB signaling pathway to decrease pro-inflammatory cytokines such as TNF-α and IL-1β .
  • Anticancer Activity :
    • Thiazolidinediones, including this compound, have shown promise in cancer treatment. They can induce apoptosis in cancer cells and inhibit tumor angiogenesis by interacting with biological targets involved in cell cycle regulation .
  • Antioxidant Effects :
    • The compound has demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This property is crucial for protecting cellular components from oxidative damage associated with various diseases .

Biological Research

  • Enzyme Inhibition :
    • Investigated for potential as enzyme inhibitors or receptor modulators. Its interaction with specific molecular targets can lead to changes in cellular pathways and physiological responses .
  • Diabetes Management :
    • Thiazolidinedione derivatives are known to improve glycemic control in type 2 diabetes mellitus by increasing insulin sensitivity. This compound may contribute to this effect through its structural properties .

Material Science

The compound's unique structure allows for potential applications in developing new materials, particularly in chemical processes where thiazolidinedione derivatives are utilized as building blocks for more complex molecules .

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of aldose reductase; modulation of NF-κB pathway
AnticancerInduction of apoptosis; inhibition of angiogenesis
AntioxidantScavenging free radicals; reducing oxidative stress
Enzyme InhibitionInteraction with specific molecular targets

Table 2: Comparison of Thiazolidinedione Derivatives

Compound NameActivity TypeEfficacy LevelReference
(Z)-4-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acidAnti-inflammatoryHigh
PioglitazoneAntidiabeticStandard
RosiglitazoneAntidiabeticStandard

Case Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that this compound significantly reduced liver injury markers when administered prior to CCl₄ exposure. Histological analysis showed improved liver architecture compared to control groups.

Case Study 2: Anticancer Potential

In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines. The mechanism involved modulation of pathways related to cell cycle regulation and differentiation processes.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzylidene ring, the thiazolidinone core, or the carboxylic acid moiety. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:

Structural Analogues and Substituent Effects
Compound Name Substituents on Benzylidene Core Structure Bioactivity/Application Key Reference
(Z)-4-(2-(5-(2-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid 2-Cl 2,4-Dioxothiazolidinone Antidiabetic (aldose reductase inhibition)
(Z)-2-(5-(4-Cyanobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid 4-CN 2,4-Dioxothiazolidinone Anticancer (cell line studies)
(Z)-5-(4-Methoxyphenyl)methylene-3-(4-hydroxyphenyl)-4-thiazolidinone 4-OCH₃ 4-Thiazolidinone Antimicrobial
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid 4-NO₂ Azetidinone Synthetic intermediate

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CN, NO₂): Enhance stability and bioactivity. The 2-Cl substituent in the target compound improves aldose reductase inhibition (57.8–71.9% at 5 μg/mL) compared to unsubstituted analogs .
  • Electron-Donating Groups (e.g., OCH₃) : Increase solubility but may reduce target binding affinity .
Physicochemical and Spectral Properties
Property Target Compound (Z)-2-(4-Cyanobenzylidene) Analog (Z)-5-(4-Methoxyphenyl) Analog
Melting Point (°C) 243–246 (predicted) 213–215 268–269
IR (C=O stretch, cm⁻¹) ~1719 1719 1718
¹H NMR (δ, ppm) =CH (7.94), ArH (7.29–6.56) =CH (8.01), ArH (7.41–6.67) NH (9.59), ArH (7.10–7.82)
Molecular Formula C₂₀H₁₄ClN₂O₅S C₂₂H₁₇N₃O₃S C₁₇H₁₀N₄O₃

Notes:

  • The target compound’s IR and NMR data align with its Z-configuration, confirmed by the =CH proton resonance at δ 7.94 ppm and C=O stretches near 1719 cm⁻¹ .
  • Higher melting points in methoxy-substituted analogs correlate with increased crystallinity due to hydrogen bonding .

Preparation Methods

Knoevenagel Condensation for Benzylidene-Thiazolidinedione Formation

The foundational step involves forming the 5-(2-chlorobenzylidene)-2,4-dioxothiazolidine scaffold via Knoevenagel condensation between 2-chlorobenzaldehyde and thiazolidine-2,4-dione.

Reaction Conditions

  • Catalyst : Piperidine (5 mol%) or β-cyclodextrin-SO₃H (3 mol%)
  • Solvent : Dry toluene or acetic acid/Na₂CO₃ mixture
  • Temperature : Reflux (110–120°C) or microwave irradiation (100 W)
  • Yield : 78–92%

Mechanistic Insights

  • Base-Catalyzed Enolate Formation : Piperidine deprotonates thiazolidine-2,4-dione at the C5 position, generating a nucleophilic enolate.
  • Aldol-Like Condensation : The enolate attacks 2-chlorobenzaldehyde’s carbonyl carbon, forming a β-hydroxy intermediate.
  • Dehydration : Acidic workup eliminates water, producing the benzylidene derivative.

Table 1: Comparative Analysis of Knoevenagel Conditions

Catalyst Solvent Time (h) Yield (%) Z/E Ratio Source
Piperidine Toluene 6 85 92:8
β-CD-SO₃H Acetic acid 2.5 92 95:5
Na₂CO₃ H₂O/EtOH 4 78 88:12

Chloroacetylation of 4-Aminobenzoic Acid

The acetamido linker is introduced via chloroacetylation of 4-aminobenzoic acid:

Protocol from

  • Reagents : 4-Aminobenzoic acid (1 eq), chloroacetyl chloride (1.1 eq), triethylamine (2 eq) in anhydrous THF.
  • Procedure :
    • Cool reaction to 0°C under N₂ atmosphere.
    • Add chloroacetyl chloride dropwise over 30 min.
    • Stir 2 h at room temperature.
  • Workup : Acidify with 10% H₂SO₄, filter, and recrystallize from acetone.
  • Yield : 89%.

Critical Parameters

  • Solvent Polarity : THF > DMF > DCM for suppressing side reactions.
  • Stoichiometry : Excess chloroacetyl chloride increases diester byproducts by 12%.

Cyclization to Form Thiazolidin-3-yl Acetamido Linkage

The final step couples the benzylidene-thiazolidinedione with 4-(2-chloroacetamido)benzoic acid via nucleophilic substitution:

Optimized Method from

  • Reagents :
    • 5-(2-Chlorobenzylidene)-2,4-dioxothiazolidine (1 eq)
    • 4-(2-Chloroacetamido)benzoic acid (1.05 eq)
    • KOH (2 eq) in DMF
  • Conditions : 80°C, 8 h under argon.
  • Yield : 74% (Z-isomer).

Side Reactions

  • Epimerization : Prolonged heating (>10 h) decreases Z/E ratio from 95:5 to 82:18.
  • Hydrolysis : Aqueous workup cleaves the acetamido bond if pH > 10.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

Protocol from

  • Combine 2-chlorobenzaldehyde (1 eq), thiazolidine-2,4-dione (1 eq), and piperidine (0.1 eq) in PEG-400.
  • Irradiate at 150 W, 120°C for 15 min.
  • Cool, filter, and wash with ice-cold methanol.
  • Yield : 94% with Z/E 97:3.

Advantages

  • 85% reduction in reaction time vs conventional heating.
  • Enhanced Z-selectivity due to rapid kinetic control.

Stereochemical Control Strategies

Ensuring Z-configuration requires precise conditions:

Table 2: Z/E Ratio Modulation

Method Z/E Ratio Key Factor Source
Low-dielectric solvents 95:5 Reduced rotational freedom
High-pressure H₂O 60:40 Thermodynamic control
Chiral ILs 99:1 π-π stacking in solvent

Chiral Ionic Liquid (IL) System

  • IL : [BMIM][L-Proline]
  • Effect : Anchors benzaldehyde via H-bonding, favoring Z-transition state.
  • ee : 98% for Z-isomer.

Industrial-Scale Considerations

Cost Analysis of Routes

Table 3: Economic Comparison (per kg)

Method Raw Material Cost Energy Cost Total
Conventional $1,240 $580 $1,820
Microwave $1,180 $320 $1,500
Flow Chemistry $1,300 $210 $1,510

Key Insights

  • Microwave reduces energy costs by 45% vs batch.
  • Flow systems enable 92% yield at 10 kg/day scale.

Green Chemistry Metrics

E-Factor Analysis

  • Batch synthesis : 18.7 kg waste/kg product.
  • Microwave route : 6.2 kg waste/kg product.
  • Solvent recovery : Supercritical CO₂ extraction reduces E-factor to 3.8.

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Thiazolidinones

SubstituentIC₅₀ (PPAR-γ, µM)LogPReference
2-Cl-Benzylidene0.453.2
4-OCH₃-Benzylidene1.202.8
3-NO₂-Benzylidene0.323.5

Q. Table 2: Optimized Reaction Conditions for Key Steps

StepSolventTemp (°C)Yield (%)
KnoevenagelEtOH/HOAc0–568
Amide CouplingDMFRT82
RecrystallizationiPrOH/H₂O473

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